Dinitropropylphenol

Description

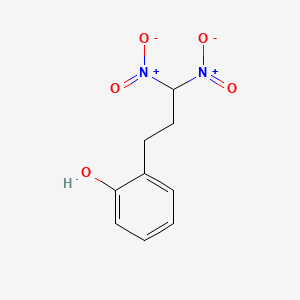

Dinitropropylphenol (DNP) is a synthetic phenolic compound characterized by a phenol ring substituted with two nitro (-NO₂) groups and a propyl (-C₃H₇) chain. Nitro groups confer electron-withdrawing properties, increasing acidity (pKa) and influencing reactivity, while the propyl chain may enhance lipophilicity, affecting solubility and environmental persistence .

Properties

CAS No. |

51053-33-9 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

2-(3,3-dinitropropyl)phenol |

InChI |

InChI=1S/C9H10N2O5/c12-8-4-2-1-3-7(8)5-6-9(10(13)14)11(15)16/h1-4,9,12H,5-6H2 |

InChI Key |

YLIPAWHGPCUKFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

51053-33-9 |

Synonyms |

dinitropropylphenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

DNP’s chemical behavior and applications can be contextualized by comparing it to structurally related phenolic derivatives:

Structural Analogues

- 4,4’-Isopropylidenediphenol (Bisphenol A, BPA): Structure: Two phenol rings linked by an isopropylidene group. Properties: Higher molecular weight (228.29 g/mol) and lower acidity (pKa ~10.3) due to electron-donating alkyl bridges. Applications: Polycarbonate plastics, epoxy resins. Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to endocrine-disrupting effects .

- 4,4’-Sulfonyldiphenol (Bisphenol S, BPS): Structure: Sulfonyl (-SO₂-) bridge between phenol rings. Properties: Higher thermal stability and water solubility compared to BPA. Applications: BPA substitute in thermal paper and plastics. Toxicity: Persistence in aquatic systems raises environmental concerns .

- 6-Chloro-2,4-diisopropyl Phenol: Structure: Chloro (-Cl) and branched isopropyl substituents. Properties: Increased molecular weight (242.7 g/mol) and lipophilicity (LogP ~4.5). Applications: Antimicrobial agents. Data Source: NIST Standard Reference Database .

- Phenol, 4-(1,1-dimethylpropyl): Structure: Tertiary alkyl substituent. Properties: High LogP (~3.8) and volatility (vapor pressure ~0.1 mmHg). Applications: Fragrance stabilizers. Retention Data: GC retention indices correlate with branched alkyl groups .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) | pKa |

|---|---|---|---|---|

| Dinitropropylphenol* | ~213.1 (estimated) | ~2.1 | <100 (predicted) | ~7.5 |

| 4,4’-Isopropylidenediphenol | 228.29 | 3.32 | 120–300 | 10.3 |

| 4,4’-Sulfonyldiphenol | 250.27 | 1.85 | 1,100 | 8.5 |

| 6-Chloro-2,4-diisopropyl Phenol | 242.7 | 4.5 | 15 | 9.8 |

| Phenol, 4-(1,1-dimethylpropyl) | 164.24 | 3.8 | 250 | 10.1 |

*Estimated using group contribution methods. Nitro groups reduce LogP compared to alkylated phenols .

Toxicity and Environmental Impact

- DNP : Predicted to exhibit moderate acute toxicity (LD50 ~300 mg/kg, rat) due to nitro groups, which may form reactive intermediates.

- BPA/BPS : Endocrine disruption at low doses (EC50 < 1 µg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.